Methylbutylpyridine

Description

Contextualization within Pyridine (B92270) Chemistry and Derivatives Research

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental scaffold in organic chemistry. Its derivatives are ubiquitous, found in natural products such as alkaloids (e.g., nicotine) and vitamins (e.g., niacin, pyridoxine), as well as in a vast array of synthetic compounds with critical applications nih.govajrconline.org. The pyridine ring's aromaticity, combined with the electron-withdrawing nature of the nitrogen heteroatom, imparts distinct electronic properties and reactivity patterns that are highly sought after in chemical synthesis and material design nih.govnih.govdovepress.com.

Alkylpyridines, including methylbutylpyridines, represent a significant subclass of pyridine derivatives. The introduction of alkyl chains onto the pyridine ring can modulate properties such as solubility, lipophilicity, steric bulk, and electronic distribution, thereby fine-tuning their behavior in chemical reactions and biological interactions nih.govdovepress.compmarketresearch.com. Methylbutylpyridines, specifically, offer a combination of a moderately complex branched alkyl substituent and the inherent versatility of the pyridine core, positioning them for exploration in areas requiring tailored molecular structures.

Academic Research Trajectories and Scope

Academic research involving pyridine derivatives, including alkylpyridines like methylbutylpyridines, spans multiple frontiers. Key trajectories include:

Medicinal Chemistry and Drug Discovery: Pyridine scaffolds are extensively utilized in the design and synthesis of pharmaceuticals due to their favorable pharmacokinetic properties and ability to engage in various biological interactions. Pyridine derivatives have demonstrated broad-spectrum biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects ajrconline.orgnih.govdovepress.comontosight.airesearchgate.netopenaccessjournals.commdpi.com. Research often focuses on synthesizing novel pyridine-based compounds and elucidating structure-activity relationships (SARs) to develop more potent and selective therapeutic agents.

Agrochemicals: Alkylpyridines serve as crucial intermediates in the synthesis of agricultural chemicals, such as herbicides and fungicides. The demand for efficient and environmentally conscious crop protection agents drives research into novel alkylpyridine derivatives that enhance efficacy while minimizing ecological impact pmarketresearch.com.

Materials Science: The tunable electronic and photophysical properties of pyridine derivatives make them valuable in materials science. Research explores their use in optoelectronics, as components in dyes, and in advanced materials like perovskite solar cells, where specific isomers can influence device performance and stability mdpi.comnih.gov.

Catalysis: Pyridine derivatives can act as ligands in organometallic chemistry or participate directly in catalytic cycles. Research investigates their role in regioselective C-H functionalization reactions and other catalytic transformations acs.org.

The scope of research emphasizes the development of efficient and sustainable synthetic methodologies, alongside a deep understanding of how structural modifications influence chemical and biological outcomes nih.govdovepress.compmarketresearch.com.

Structural Isomerism and Positional Isomer Considerations in Research

A critical aspect of methylbutylpyridine research is the inherent structural isomerism. Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms maricopa.edu. For methylbutylpyridines, isomerism arises from two primary sources: the arrangement of the butyl group and the position of attachment on the pyridine ring.

Butyl Group Isomerism: The "butyl" moiety itself can exist in several isomeric forms, each with a distinct carbon skeleton and branching pattern. These include:

n-butyl: A straight, unbranched four-carbon chain.

isobutyl: A branched chain where the attachment is to the second carbon of a three-carbon chain.

sec-butyl: Attachment to the second carbon of a straight four-carbon chain.

tert-butyl: Attachment to the central carbon atom, which is bonded to three methyl groups. youtube.com

Positional Isomerism on the Pyridine Ring: The methylbutyl group can be attached to the pyridine ring at any of the available carbon atoms, most commonly at the 2, 3, or 4 positions relative to the nitrogen atom. This leads to distinct positional isomers, such as 2-methylbutylpyridine, 3-methylbutylpyridine, and 4-methylbutylpyridine. When combined with the butyl group isomerism, a vast number of potential this compound compounds can exist (e.g., 2-n-butylpyridine, 3-isobutylpyridine, 4-sec-butylpyridine, etc.).

Data Table: Impact of Positional Isomerism on Properties in Pyridine Derivatives

The following table illustrates how the position of substitution on the pyridine ring can influence key properties, a principle directly applicable to the study of this compound isomers. While the specific examples are from related pyridine derivatives, they highlight the research significance of positional isomerism.

| Isomer Type (Positional) | Generic this compound Structure | Pyridine Substitution Position | Key Property Affected (Illustrative) | Research Relevance | Supporting Research Observation (from other pyridine derivatives) |

| Positional | 2-n-Butylpyridine | 2-position | Ligand coordination, Catalytic activity | Crucial for designing catalysts and metal complexes. | Studies on pyridine derivatives show altered coordination to metals or reactivity at the 2-position. acs.org |

| Positional | 3-n-Butylpyridine | 3-position | Electronic distribution, Reactivity | Influences chemical behavior and reaction pathways. | Positional isomerism in other pyridine systems affects electronic properties and conjugation. mdpi.com |

| Positional | 4-n-Butylpyridine | 4-position | Solubility, Biological interaction, Material properties | Affects drug design, material science applications. | Pyridine ring substitution position influences photophysical properties and molecular configuration. mdpi.com |

Compound List

Pyridine

this compound (generic)

n-Butylpyridine

isobutylpyridine

sec-butylpyridine

tert-butylpyridine

2-n-Butylpyridine

3-n-Butylpyridine

4-n-Butylpyridine

Structure

2D Structure

3D Structure

Properties

CAS No. |

104293-89-2 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.237 |

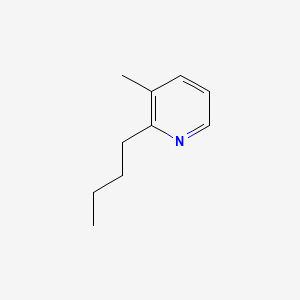

IUPAC Name |

2-butyl-3-methylpyridine |

InChI |

InChI=1S/C10H15N/c1-3-4-7-10-9(2)6-5-8-11-10/h5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

UIOWFYDMDBRHLM-UHFFFAOYSA-N |

SMILES |

CCCCC1=C(C=CC=N1)C |

Synonyms |

3-Picoline,2-butyl-(6CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methylbutylpyridine and Its Derivatives

Role of Ionic Liquids as Reaction Media in Methylbutylpyridine Synthesis

Ionic liquids (ILs) have emerged as highly versatile and environmentally benign alternatives to conventional organic solvents in a wide array of chemical transformations. Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, tunable miscibility, and the ability to dissolve a broad spectrum of organic and inorganic compounds, make them attractive reaction media acs.orgcore.ac.ukdcu.iemdpi.comdiva-portal.org. These characteristics can lead to enhanced reaction rates, improved selectivity, and simplified product and catalyst separation, thereby facilitating greener and more sustainable synthetic processes acs.orgscielo.br.

The class of N-alkylpyridinium salts represents a significant category of ionic liquids, with N-butyl-4-methylpyridinium hexafluorophosphate (B91526) being an example component tandfonline.comua.eduresearchgate.netbldpharm.com. These ILs, derived from pyridine (B92270) bases, can serve as effective reaction media for the synthesis of various pyridine derivatives, including alkyl-substituted pyridines like this compound saanvikapharma.com. The unique ionic environment provided by ILs can influence reaction mechanisms, stabilize intermediates, and promote catalytic cycles, often leading to higher yields and better selectivity compared to reactions conducted in traditional molecular solvents acs.orgscielo.br. Furthermore, the inherent recyclability of many ionic liquids offers substantial economic and environmental benefits by reducing waste and allowing for the reuse of both the solvent and any immobilized catalysts acs.orgdcu.iediva-portal.org.

| Advantage of Ionic Liquids in Synthesis | Description | Supporting Snippet(s) |

| Low Volatility | Reduced vapor pressure contributes to safer handling and minimizes atmospheric pollution. | acs.orgcore.ac.uk |

| Tunability | Physicochemical properties can be precisely adjusted by varying cation and anion combinations. | acs.orgcore.ac.ukdiva-portal.orgunl.pt |

| Enhanced Reactivity/Selectivity | Often leads to improved reaction rates and higher product selectivity compared to conventional solvents. | acs.orgscielo.br |

| Recyclability | Facilitates the reuse of both the ionic liquid solvent and catalysts, reducing costs and waste. | acs.orgdcu.iediva-portal.orgscielo.br |

| Product Separation | Simplifies the isolation of organic products from the ionic liquid phase, often via distillation. | acs.orgdcu.ie |

Process Optimization and Scale-Up Considerations in Chemical Production

Transitioning a synthetic route from laboratory discovery to industrial production necessitates rigorous process optimization and careful scale-up strategies. For compounds like this compound, achieving cost-effectiveness, efficiency, safety, and consistent product quality at larger scales are paramount saanvikapharma.comcramsn.com.

Process optimization involves systematically identifying and refining critical parameters that influence reaction performance. This includes scouting for the most efficient synthetic routes, developing robust processes, and improving existing methods. Key parameters for optimization typically encompass reaction temperature, pressure, reactant concentrations and ratios, catalyst loading, solvent selection, and reaction time saanvikapharma.compharmtech.com. Methodologies such as Design of Experiments (DoE) are often employed to efficiently explore the parameter space and identify optimal conditions that maximize yield, purity, and throughput while minimizing by-products and waste saanvikapharma.com.

Scaling up chemical processes presents unique challenges. Issues related to heat and mass transfer become more pronounced in larger reactors, potentially affecting reaction kinetics and selectivity cramsn.comnih.govrsc.orgbme.hu. Ensuring adequate mixing, managing exothermic or endothermic reactions safely, and designing appropriate reactor configurations are critical for successful scale-up cramsn.com. Companies specializing in fine chemical synthesis routinely handle scale-up from milligram research quantities to multi-kilogram or even multi-ton production scales saanvikapharma.comcramsn.com.

Modern approaches like continuous flow chemistry and microreactor technology offer significant advantages for scale-up. Continuous flow systems allow for precise control over reaction parameters, improved heat and mass transfer due to high surface-area-to-volume ratios, and enhanced safety, especially when handling hazardous reagents or energetic reactions bme.hubeilstein-journals.org. Microreactors, in particular, provide exceptional control over temperature and mixing, facilitating the safe and efficient scale-up of complex or sensitive reactions, often achieving higher conversions than comparable batch processes bme.hu. Successful scale-up efforts have demonstrated the ability to transition processes from laboratory benchtop to pilot plant scales, achieving substantial yields and product quantities pharmtech.comnih.govacs.org.

| Parameter/Technique | Description/Application | Supporting Snippet(s) |

| Process Optimization | Route scouting, process development, improvement, and validation to enhance efficiency and yield. | saanvikapharma.comcramsn.com |

| Key Optimization Parameters | Temperature, pressure, reactant ratios, catalyst loading, reaction time, solvent choice. | saanvikapharma.compharmtech.com |

| Scale-Up Range | Transitioning from milligram research quantities to kilogram and multi-ton production scales. | saanvikapharma.comcramsn.com |

| Scale-Up Examples | Successful implementation at pilot plant scale, 100-gram scale, or 10-liter reactor volumes. | pharmtech.comnih.govacs.org |

| Advanced Technologies | Continuous flow reactors and microreactor technology for improved control, safety, and efficiency. | bme.hubeilstein-journals.org |

| Scale-Up Challenges | Heat/mass transfer limitations, mixing efficiency, process safety, reactor design, handling of reactive intermediates. | cramsn.comnih.govrsc.orgbme.hu |

Compound List:

this compound

N-butyl-4-methylpyridinium hexafluorophosphate

Pyridine

4-Picoline (4-methylpyridine)

1-Bromobutane

N-alkylpyridinium salts

Alkylpyridines

Elucidation of Chemical Reactivity and Reaction Mechanisms of Methylbutylpyridine Systems

Mechanistic Investigations of Derivatization Reactions

Derivatization reactions are essential for creating functionalized methylbutylpyridine analogs. These transformations often rely on transition-metal catalysis to overcome the inherent inertness of C-H bonds.

Carbon-hydrogen (C-H) functionalization is a powerful strategy for modifying the this compound scaffold directly. Palladium-catalyzed reactions are particularly prevalent. For instance, the C-H olefination of 2-alkylpyridines, such as the structurally related 2-tert-butylpyridine (B1266198), has been achieved using air as the terminal oxidant. nih.gov

A plausible mechanism for the Pd(II)-catalyzed C(sp²)–H olefination is initiated by the coordination of the pyridine (B92270) nitrogen to the palladium center. beilstein-journals.orgrsc.org This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle intermediate. sci-hub.sersc.org The subsequent coordination and migratory insertion of an alkene into the Pd-C bond forms a seven-membered ring intermediate. beilstein-journals.org The final product is released through β-hydride elimination, and the Pd(0) species is reoxidized to Pd(II) to complete the catalytic cycle. The use of specific ligands, such as quinoline (B57606) derivatives, can accelerate the reaction. rsc.org However, sterically hindered ligands like 2,6-di-tert-butylpyridine (B51100) can be detrimental to the reaction's efficiency. rsc.org

In the case of C(sp³)–H olefination of 2-alkylpyridines, the reaction with electron-deficient alkenes can proceed efficiently. nih.gov Studies on 2-tert-butylpyridine show that the reaction exclusively affords the monofunctionalized product, even with an excess of the alkene. nih.gov The mechanism for C(sp³)–H activation is believed to follow a similar pathway involving the formation of a palladacycle intermediate. acs.org

Table 1: Proposed Mechanistic Steps in Pd-Catalyzed C-H Olefination of Alkylpyridines

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Coordination | The pyridine nitrogen coordinates to the Pd(II) catalyst. | N-coordinated Pd(II) complex |

| 2. C-H Activation | Concerted Metalation-Deprotonation (CMD) or oxidative addition forms a palladacycle. | Cyclometallated Pd(II) species (Palladacycle) |

| 3. Alkene Insertion | The alkene coordinates to and inserts into the Pd-Carbon bond. | Seven-membered palladacycle |

| 4. β-Hydride Elimination | Elimination of a hydride from the alkyl chain releases the olefinated product. | Product-Pd-H complex |

| 5. Catalyst Regeneration | Reductive elimination of H-X and re-oxidation of Pd(0) to Pd(II) by an oxidant (e.g., O₂, Ag₂CO₃). | Active Pd(II) catalyst |

This generalized mechanism is based on studies of various pyridine derivatives. beilstein-journals.orgmdpi.com

The electron-deficient nature of the pyridine ring makes it generally resistant to electrophilic aromatic substitution but more prone to nucleophilic attack. beilstein-journals.org Nucleophilic aromatic substitution (NAS) reactions on a this compound ring can occur through different mechanisms, such as the addition-elimination pathway, which involves the formation of a stable anionic intermediate known as a Meisenheimer complex. Alternatively, under strongly basic conditions, an elimination-addition mechanism proceeding through a highly reactive aryne intermediate (a dehydropyridine) is possible. libretexts.org

Addition reactions, where a molecule adds across a C=C double bond, are also a feature of pyridine chemistry. However, these reactions disrupt the aromatic system, which carries a significant stabilization energy (approx. 152 kJ/mol for benzene). Consequently, substitution reactions that regenerate the aromatic ring are often thermodynamically favored over addition reactions.

A notable reaction is the base-catalyzed C-alkylation of potassium enolates with styrenes (CAKES), which has been applied to alkylpyridines like 2-methylpyridine (B31789) and 4-methylpyridine (B42270). rsc.org Computational and kinetic studies suggest this reaction proceeds via a metal–ene-type mechanism, where the initial deprotonation of the alkyl group by a strong base (e.g., KHMDS) forms a potassium enolate-type intermediate. This intermediate then undergoes a concerted addition to the styrene (B11656). rsc.org

Mechanistic Studies of C-H Functionalization (e.g., C-H olefination of aromatic compounds)

Kinetic and Thermodynamic Aspects of this compound Reactions

The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control. dalalinstitute.com

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest, i.e., the one with the lowest activation energy (Ea). This is known as the kinetic product. dalalinstitute.comdalalinstitute.com

Thermodynamic Control: At higher temperatures or longer reaction times, the reaction can reach equilibrium. The major product will be the most stable one (lowest Gibbs free energy, ΔG), known as the thermodynamic product. dalalinstitute.comdalalinstitute.com

In the N-oxidation of alkylpyridines using hydrogen peroxide catalyzed by phosphotungstic acid, understanding the kinetics and thermodynamics is critical for industrial applications. researchgate.netresearchgate.net An integrated model that considers the reaction kinetics alongside the thermodynamic properties (like vapor-liquid equilibrium) is necessary to predict reaction behavior, such as pressure changes and enthalpy generation, ensuring the process is operated safely and efficiently. researchgate.net

The C-alkylation of methylpyridines with styrene provides another example. The reaction of 4-methylpyridine yields a higher ratio of the double-addition product compared to 2-methylpyridine, an observation that can be explained by analyzing the relative stabilities of intermediates and the energy barriers of the competing reaction pathways. rsc.org

Table 2: Factors Influencing Kinetic vs. Thermodynamic Control

| Factor | Influence on Product Distribution |

|---|---|

| Temperature | Lower temperatures favor the kinetic product; higher temperatures favor the thermodynamic product. |

| Reaction Time | Shorter times favor the kinetic product; longer times allow for equilibrium and favor the thermodynamic product. |

| Base/Catalyst | The nature of the catalyst or base can alter the activation energies of competing pathways, thus influencing selectivity. |

| Solvent | The solvent can affect the stability of transition states and intermediates, shifting the product ratio. |

Advanced Mechanistic Probes and Techniques

To gain deeper insight into reaction mechanisms, chemists employ advanced experimental and computational tools.

The kinetic isotope effect (KIE) is a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. epfl.ch This is achieved by comparing the reaction rate of a normal substrate with that of a substrate where a specific hydrogen atom has been replaced by its heavier isotope, deuterium (B1214612) (D). A primary KIE (kH/kD) value significantly greater than 1 indicates that the C-H bond is cleaved during the rate-limiting step. epfl.ch

In a study of C-H activation of 4-tert-butylpyridine (B128874) by an iron complex, a KIE of kH/kD = 1.31 was measured. This value, while modest, confirms that the cleavage of the metal-hydride bond occurs in the rate-determining step of the subsequent functionalization. nih.gov

For the ortho-alkylation of pyridines catalyzed by rare-earth metals, KIE experiments were used to propose that the C-H bond activation step is rate-limiting. beilstein-journals.org

Conversely, a KIE of 1.0 was observed for the C-H sulfoximination of benzene (B151609) in the presence of 2,6-di-tert-butylpyridine, indicating that C-H bond cleavage is not involved in the rate-determining step of that particular reaction. researchgate.net

Reactive intermediates are short-lived, high-energy species that are formed during a reaction but are consumed in subsequent steps. rsc.org Their direct observation and characterization provide definitive evidence for a proposed reaction mechanism. Techniques used for this purpose include NMR spectroscopy, X-ray crystallography, and mass spectrometry. liverpool.ac.uk

In many palladium-catalyzed C-H functionalization reactions of pyridines, cyclometallated intermediates (palladacycles) are key. sci-hub.sersc.org In some cases, these intermediates are stable enough to be isolated and characterized. For example, model palladium complexes of N-substituted piperidines, which are related saturated N-heterocycles, have been synthesized and characterized by NMR and X-ray crystallography, providing structural proof for the intermediates proposed in the catalytic cycle. nih.gov

Another example involves the palladium-catalyzed carbonylation of aryl triflates in the presence of pyridine additives. rsc.org Mechanistic analysis, including control experiments where a trapping agent was omitted, provided conclusive evidence for the formation of N-acyl pyridinium (B92312) salts as the key reactive electrophilic intermediates. rsc.org

Computational Approaches to Reaction Mechanisms (e.g., DFT calculations of reaction paths, reaction valley approach)

The elucidation of the intricate mechanisms governing the chemical reactivity of this compound systems is greatly enhanced by modern computational chemistry. wiley-vch.de Theoretical methods allow for the in-depth exploration of reaction pathways, transition states, and intermediates that may be too transient to be fully characterized by experimental means alone. smu.edumit.edu Among these methods, Density Functional Theory (DFT) and the Unified Reaction Valley Approach (URVA) have emerged as powerful tools for gaining detailed mechanistic insights. mdpi.comnumberanalytics.com

Density Functional Theory (DFT) Calculations of Reaction Paths

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules and modeling chemical reactions. wiley-vch.denumberanalytics.com It allows for the calculation of the potential energy surface (PES) of a reaction, providing crucial information about the energetics of the transformation. By identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states, a detailed reaction energy profile can be constructed. numberanalytics.comcoe.edu

A transition state (TS) represents the highest energy point along a reaction coordinate and is characterized as a first-order saddle point on the PES. numberanalytics.com Locating the TS and calculating its energy relative to the reactants provides the activation energy barrier, a key determinant of the reaction rate. rsc.org

For instance, a hypothetical DFT study on the hydrogen abstraction from the butyl group of a this compound isomer by a hydroxyl radical (•OH) can illustrate this process. The reaction proceeds from a stable reactant complex, through a transition state where the C-H bond is partially broken and the O-H bond is partially formed, to a product complex.

Table 1: Hypothetical DFT-Calculated Energetics for Hydrogen Abstraction from 4-butyl-2-methylpyridine

This interactive table presents hypothetical relative energies calculated at the B3LYP/6-311+G(d,p) level of theory for the hydrogen abstraction reaction from the secondary carbon of the butyl group of 4-butyl-2-methylpyridine by a hydroxyl radical.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactant Complex (RC) | 4-butyl-2-methylpyridine and •OH radical in close proximity. | 0.00 |

| Transition State (TS) | Structure corresponding to the energy maximum for H-abstraction. | +8.5 |

| Product Complex (PC) | Resulting 4-(butan-2-yl)-2-methylpyridine radical and water molecule complex. | -25.0 |

Note: These values are illustrative and based on typical energies for similar H-abstraction reactions.

Further analysis of the transition state provides critical details about its geometry and vibrational properties, confirming its identity.

Table 2: Key Parameters of the Hypothetical Transition State (TS) for Hydrogen Abstraction

This interactive table details the key computational parameters for the hypothetical transition state.

| Parameter | Value | Significance |

| Imaginary Frequency | -1250 cm⁻¹ | Confirms the structure as a true first-order saddle point on the PES. |

| C-H Bond Distance (breaking) | 1.45 Å | Elongated compared to a typical C-H bond (~1.09 Å), indicating bond cleavage. |

| O-H Bond Distance (forming) | 1.20 Å | Shorter than the van der Waals contact but longer than a stable O-H bond (~0.96 Å). |

Note: These parameters are representative examples for such a transition state.

Reaction Valley Approach (RVA)

While DFT calculations of stationary points on the PES are invaluable, the Unified Reaction Valley Approach (URVA) offers a more dynamic perspective by analyzing the entire reaction path from reactants to products. smu.edumdpi.com URVA focuses on the curvature of the reaction path, which reveals detailed information about the chemical changes occurring during the reaction. mdpi.com The reaction path is divided into distinct phases, marked by minima in the path curvature. Maxima in the curvature correspond to significant electronic structure rearrangements, such as bond breaking/forming, charge transfer, and rehybridization. mdpi.com

Applying URVA to the same hypothetical hydrogen abstraction reaction would involve decomposing the reaction path curvature into contributions from different internal coordinates (bond lengths, angles, etc.). This analysis provides a timeline of the chemical events.

Table 3: Hypothetical Reaction Valley Analysis for Hydrogen Abstraction from 4-butyl-2-methylpyridine

This interactive table outlines the sequence of chemical events as revealed by a hypothetical URVA analysis.

| Reaction Phase | Path Curvature | Dominant Chemical Events |

| 1: Approach | Low | Reactants approach with minor polarization and geometry changes. |

| 2: Pre-TS | Increasing | Curvature peak dominated by C-H bond stretching and preparation for cleavage. |

| 3: TS Region | Maximum | Major curvature peaks for C-H bond breaking and O-H bond formation occur nearly simultaneously. Charge transfer from the pyridine derivative to the radical is maximized. |

| 4: Post-TS | Decreasing | Curvature peak associated with the relaxation of the newly formed water molecule. |

| 5: Separation | Low | Products separate with minimal further electronic or structural changes. |

Note: This table illustrates the typical insights gained from a URVA study.

By combining DFT calculations of reaction paths with the detailed analysis provided by the Reaction Valley Approach, researchers can construct a comprehensive, step-by-step picture of the reaction mechanism for this compound systems, identifying the key factors that control their reactivity. wiley-vch.demdpi.com

Structural Modification and Functionalization of Methylbutylpyridine Derivatives

Design and Synthesis of Novel Methylbutylpyridine Analogues

The design and synthesis of novel this compound analogues involve strategic modifications to the pyridine (B92270) core or its alkyl substituents. While specific literature on a wide array of "novel" this compound analogues is not extensively detailed in the provided search results, general synthetic strategies for substituted pyridines are well-established. These often involve condensation reactions, cyclizations, and functional group interconversions.

For instance, pyridine derivatives can be synthesized through condensation reactions involving 1,3-dicarbonyl compounds and vinylogous amides, or via multi-component reactions like the Hantzsch pyridine synthesis, which typically uses β-keto acids, aldehydes, and ammonia (B1221849) or its salts wikipedia.orgrsc.org. More modern approaches include alkyne annulation with nitrogen-containing substrates, where benzamides can serve as nitrogen sources mdpi.com. The synthesis of 2-(2-methylbutyl)pyridine (B15176196) is mentioned, typically involving the reaction of 2-methylbutyl halides with pyridine in the presence of a base ontosight.ai.

A data table illustrating potential synthetic routes for different this compound isomers, based on general pyridine synthesis methodologies, could be constructed if specific examples were found. However, the provided results focus more on the synthesis of other pyridine derivatives or general methods.

| This compound Isomer (Hypothetical) | Potential Synthesis Strategy | Key Precursors (General) |

| 2-Methyl-3-butylpyridine | Hantzsch Synthesis variant | β-keto ester, aldehyde, ammonia source |

| 3-Methyl-4-butylpyridine | Alkyne Annulation | Substituted alkyne, amide |

| 2-Butyl-3-methylpyridine | Alkylation of pyridine | Pyridine, butyl halide, methyl halide (multi-step) |

Exploration of Structure-Reactivity and Structure-Function Relationships

Understanding the structure-reactivity and structure-function relationships of this compound derivatives is crucial for their application-driven design. The electronic and steric effects of the methyl and butyl groups influence the pyridine ring's reactivity towards electrophilic and nucleophilic attack, as well as its coordination behavior.

Research into pyridine derivatives often explores how substituents impact their photophysical properties, such as emission wavelengths and quantum yields nih.gov. For example, in studies of multi-substituted pyridines, the presence of aryl substituents minimally influences the pyridine core's photophysical properties, suggesting that the core structure plays a dominant role nih.gov. Structure-activity relationship (SAR) studies, common in drug design, aim to correlate specific structural modifications with changes in biological activity or chemical reactivity researchgate.netuchicago.edunih.govmdpi.comclockss.org. While direct SAR data for this compound itself is not detailed, the general principle applies: altering the position or nature of alkyl substituents can tune properties uchicago.eduescholarship.org.

| Property Studied | Influence of Alkyl Substituents (General Pyridines) | This compound Relevance |

| Reactivity (Nucleophilic/Electrophilic) | Electron-donating alkyl groups can increase electron density, affecting reaction rates and regioselectivity. | Methyl and butyl groups will influence the electron distribution in the pyridine ring. |

| Basicity (pKa) | Alkyl groups generally increase basicity due to inductive effects. | The butyl group, being larger, might have a more pronounced inductive effect than the methyl group. |

| Coordination Ability | Steric bulk of substituents can affect the accessibility of the nitrogen lone pair for metal coordination. | The methyl and butyl groups will influence the steric environment around the nitrogen atom. |

| Supramolecular Assembly | Alkyl chains can participate in van der Waals interactions, influencing self-assembly and crystal packing. | The butyl chain offers more significant lipophilic interactions compared to a methyl group alone. |

Supramolecular Chemistry Involving this compound Cores

The pyridine core, with its nitrogen atom capable of hydrogen bonding or coordinating to metal ions, serves as a valuable building block in supramolecular chemistry. Pincer-shaped molecules often feature heterocyclic cores like pyridine, with arms linked via amide or ester functionalities soton.ac.uk. These structures can form supramolecular tapes through hydrogen bonding soton.ac.uk.

While direct examples of "this compound cores" in pincer-shaped molecules are not explicitly detailed in the search results, the general principles of pyridine-based supramolecular assemblies are applicable. The alkyl substituents (methyl and butyl) on the pyridine ring would influence the solubility, packing, and intermolecular interactions of such assemblies. The butyl group, in particular, could contribute significantly to hydrophobic interactions, potentially directing the self-assembly process or influencing the host-guest properties of resulting structures.

| Supramolecular Feature | Role of Pyridine Core | Influence of Alkyl Substituents (this compound) |

| Hydrogen Bonding | Nitrogen atom acts as H-bond acceptor. | Alkyl groups may sterically hinder or sterically direct H-bonding. |

| π-π Stacking | Aromatic nature of the pyridine ring. | Alkyl chains could influence the distance and orientation of π-π stacking interactions. |

| Hydrophobic Interactions | Alkyl chains (butyl group) enhance lipophilicity. | The butyl chain would promote hydrophobic interactions, potentially driving self-assembly in aqueous or mixed media. |

| Metal Coordination | Nitrogen lone pair coordinates to metal ions, forming the hinge of pincer ligands. | Steric hindrance from methyl/butyl groups can influence the coordination geometry and stability of metal complexes. |

Coordination Chemistry of this compound Ligands

Pyridine derivatives are well-known ligands in coordination chemistry, readily forming complexes with a wide range of metal ions due to the lone pair of electrons on the nitrogen atom soton.ac.ukyonsei.ac.krcsbsju.educhesci.com. This compound, with its specific alkyl substitution pattern, can act as a monodentate ligand. The nature and position of the methyl and butyl groups will dictate its steric and electronic properties, thereby influencing the stability, geometry, and reactivity of the resulting metal complexes.

Research into pyridine-2,6-dicarboxylate (B1240393) derivatives, for instance, highlights their use as ligands forming complexes with metal ions like Cu(II), Co(II), and Ni(II) soton.ac.uk. These studies often involve investigating the conformational preferences and solid-state structures of the complexes, which are influenced by the ligand's structure. The alkyl substituents on this compound would similarly impact these aspects. For example, the steric bulk of the butyl group could influence the coordination number and the accessibility of the metal center to other ligands or substrates.

| Metal Ion | This compound as Ligand | Potential Complex Type | Influence of Substituents |

| Cu(II) | Monodentate ligand | [Cu(MBP)nXm] | Steric hindrance affecting coordination number and geometry. Electronic effects tuning metal-ligand bond strength. |

| Ni(II) | Monodentate ligand | [Ni(MBP)nXm] | Solubility in organic solvents, influenced by the lipophilic butyl chain. |

| Ag(I) | Monodentate ligand | [Ag(MBP)nXm] | Catalytic activity of the complex, modulated by electronic and steric factors of the ligand. |

Note: "MBP" is used as a general abbreviation for this compound in the table above. Specific isomers would require precise structural notation.

Compound List:

this compound

2-(2-Methylbutyl)pyridine

2-Methyl-3-butylpyridine (Hypothetical Isomer)

3-Methyl-4-butylpyridine (Hypothetical Isomer)

Pyridine

Pyridine-2,6-dicarboxylic acid

2,2′-Bipyridine-4,4′-dicarboxylic acid

Advanced Analytical Methodologies for Methylbutylpyridine Characterization in Research

High-Resolution Chromatographic Techniques

Chromatographic techniques are indispensable for separating complex mixtures, allowing for the isolation and subsequent analysis of individual components like methylbutylpyridine.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely utilized for the identification and quantification of analytes in complex biological and chemical samples. It combines the separation capabilities of liquid chromatography with the sensitive detection and structural information provided by mass spectrometry criver.comnih.gov. LC-MS is particularly valuable in metabolite profiling, where it can detect and quantify low-concentration compounds, offering high sensitivity and precision criver.commdpi.com. For pyridine (B92270) derivatives and related compounds, LC-MS/MS has been employed to analyze complex mixtures and elucidate structures nih.govacs.orgresearchgate.netnih.gov. The technique typically involves separating compounds using reversed-phase or hydrophilic interaction liquid chromatography, followed by ionization (e.g., Electrospray Ionization - ESI) and mass analysis, often using tandem mass spectrometry (MS/MS) for enhanced specificity and structural information nih.gov.

Gas Chromatography (GC) is a robust analytical method for separating volatile and thermally stable compounds. It is widely applied across various scientific disciplines for qualitative and quantitative analysis gentechscientific.comresearchgate.net. The process involves vaporizing a sample and separating its components as they pass through a stationary phase within a column, driven by a carrier gas. GC is particularly useful for analyzing compounds like alkylpyridines, which possess sufficient volatility capes.gov.brresearchgate.netnih.gov. When dealing with less volatile or thermally labile compounds, derivatization techniques can be employed to convert them into more GC-amenable forms . GC coupled with Mass Spectrometry (GC-MS) is frequently used for identifying components in complex mixtures, providing both separation and mass-based identification capes.gov.brshimadzu.eu.

Capillary Electrophoresis (CE) is an analytical separation technique that leverages differences in electrophoretic mobility and electroosmotic flow (EOF) under an electric field to separate charged species in a capillary excedr.comyoutube.com. CE is highly effective for resolving complex mixtures, including isomers, due to its high separation efficiency excedr.comucdavis.edu. The technique is applied in various fields, including pharmaceutical analysis and biochemical studies excedr.comfiu.edu. While direct applications of CE for this compound isomers are not extensively documented in the provided search results, its principle of separating charged species based on their size-to-charge ratio makes it a suitable method for differentiating closely related compounds. CE can be coupled with various detection methods, including UV-Vis absorption and mass spectrometry, for comprehensive analysis excedr.comucdavis.edu.

Gas Chromatography (GC)

Cutting-Edge Spectroscopic Characterization

Spectroscopic methods provide detailed insights into the molecular structure, functional groups, and electronic properties of compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and purity of organic molecules. For this compound and its derivatives, both proton (1H) and carbon (13C) NMR spectroscopy are critical for structural elucidation nih.govacs.orgbohrium.commdpi.com. The chemical shifts of protons and carbons in the pyridine ring and the alkyl substituents serve as unique fingerprints, allowing for the identification of specific structural features and the confirmation of isomer identity acs.orgoptica.orgoptica.org. For instance, studies on alkylpyridines have detailed the characteristic chemical shifts of ring and alkyl protons, aiding in their identification in complex samples like shale oil optica.orgoptica.org. Cross-polarization (CP) NMR techniques can also be applied to study molecules adsorbed onto surfaces acs.org.

Table 5.2.1.1: Representative NMR Chemical Shifts (δ) for Alkylpyridines

| Compound Class/Feature | Chemical Shift (ppm) | Solvent | Reference |

| Pyridine Ring Protons (α-H) | ~8.5-8.7 | DMSO-d6 | nih.gov |

| Pyridine Ring Protons (β-H) | ~7.0-7.7 | DMSO-d6 | nih.gov |

| Pyridine Ring Protons (γ-H) | ~8.6-8.7 | DMSO-d6 | nih.gov |

| Methyl Group (CH3) | ~2.4-2.5 | DMSO-d6 | nih.gov |

| Alkyl Chain Methylene (CH2) | Varies (e.g., ~1.3-1.7) | CCl4 / C6D6 | optica.org |

| Alkyl Chain Methyl (CH3) | Varies (e.g., ~0.9-1.0) | CCl4 / C6D6 | optica.org |

Note: These values are representative for pyridine derivatives and alkylpyridines and may vary based on specific isomers, substituents, and experimental conditions.

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are invaluable for molecular fingerprinting, providing information about functional groups and molecular structure.

FTIR Spectroscopy: FTIR spectroscopy is widely used to identify characteristic absorption bands corresponding to specific functional groups within a molecule acs.orgbohrium.commdpi.com. For pyridine derivatives, FTIR spectra reveal characteristic vibrations of the pyridine ring and any attached alkyl chains. Studies have utilized FTIR to monitor chemical reactions involving pyridines and to investigate their interactions with solid supports, such as zeolites, by analyzing shifts in characteristic vibrational bands researchgate.netdissertation.comkeele.ac.ukresearchgate.net. For instance, bands related to C-H stretching and ring vibrations are indicative of the pyridine structure acs.orgmdpi.com.

Raman Spectroscopy: Raman spectroscopy, a non-destructive technique, probes molecular vibrations by analyzing scattered light horiba.comedinst.com. Each molecule possesses a unique Raman spectrum, acting as a molecular fingerprint for identification horiba.comedinst.com. Raman spectroscopy can provide detailed information about chemical structure, phase, and molecular interactions horiba.comedinst.com. Studies have investigated the Raman spectra of pyridine and alkylpyridines, identifying characteristic peaks associated with ring breathing modes and C-H vibrations capes.gov.brresearchgate.netaps.orgresearchgate.net. Raman spectroscopy can also be employed for quantitative analysis by correlating peak intensities with analyte concentrations horiba.com.

Table 5.2.2.1: Representative Vibrational Frequencies (cm⁻¹) for Pyridine and Alkylpyridines

| Functional Group/Vibration Type | FTIR (cm⁻¹) | Raman (cm⁻¹) | Notes | Reference |

| C-H Stretching (Alkyl) | ~2850-2960 | ~2850-2960 | Characteristic of saturated alkyl chains | acs.orgmdpi.com |

| C=C/C=N Ring Stretching (Pyridine) | ~1570-1600 | ~1570-1600 | Key bands for pyridine ring vibrations | researchgate.netresearchgate.net |

| C-H Bending (Alkyl) | ~1350-1470 | ~1350-1470 | Deformation modes of alkyl groups | acs.orgmdpi.com |

| Ring Breathing/Deformation | ~1000-1100 | ~1000-1100 | Specific to the pyridine ring structure | researchgate.netresearchgate.net |

Note: These values are typical for pyridine derivatives and alkylpyridines. Specific peak positions can vary depending on the isomer, substitution pattern, and the experimental conditions (e.g., solid-state vs. solution).

Compound Names Mentioned:

this compound

2-butyl-3-methylpyridine

2-(2-Methylbutyl)pyridine (B15176196)

N-BUTYL-4-METHYLPYRIDINIUM HEXAFLUOROPHOSPHATE (B91526)

Alkylpyridines

Pyridine derivatives

Imidazo[1,2-a]pyridine derivatives

Arylated pyridine derivatives

3-alkylpyridinium (3-APs)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the precise determination of the elemental composition of this compound isomers. By measuring the exact mass-to-charge ratio (m/z) of ionized molecules, HRMS can distinguish between compounds with identical nominal masses but different elemental formulas, a critical capability when analyzing complex mixtures or identifying subtle structural variations within this compound derivatives acs.orgnih.gov. Furthermore, the fragmentation patterns generated through techniques such as tandem mass spectrometry (MS/MS) provide detailed structural information, allowing for the elucidation of the connectivity of the methyl and butyl groups to the pyridine ring acs.orgscielo.org.co. The interpretation of these fragmentation pathways is vital for confirming the identity and structure of specific this compound isomers. Effective data preprocessing, including noise reduction, baseline correction, and normalization, is a prerequisite for obtaining reliable HRMS data and subsequent analysis acs.orggithub.ionettab.org.

| This compound Isomer (Hypothetical) | Molecular Formula | Exact Mass (Da) | Common Fragment Ion (m/z) |

| 2-Methylbutylpyridine | C₁₀H₁₅N | 149.1250 | 134.1016 (loss of CH₃) |

| 3-Methylbutylpyridine | C₁₀H₁₅N | 149.1250 | 134.1016 (loss of CH₃) |

| 4-Methylbutylpyridine | C₁₀H₁₅N | 149.1250 | 134.1016 (loss of CH₃) |

| 2-Butyl-6-methylpyridine | C₁₀H₁₅N | 149.1250 | 106.0783 (loss of C₃H₇) |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive three-dimensional structural information for this compound in its crystalline state. This technique involves diffracting X-rays off a single crystal of the compound, allowing for the determination of atomic positions, bond lengths, bond angles, and molecular conformation scielo.org.conih.govwikipedia.orgsci-hub.secrelux.com. The precise arrangement of atoms and molecules within the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-π stacking, can be elucidated scielo.org.comdpi.com. This method is crucial for confirming the exact structure of synthesized this compound isomers and can reveal differences in crystal packing that might influence physical properties scielo.org.comdpi.com. While direct crystallization of some alkylpyridines, such as 2-butylpyridine, may be challenging, X-ray diffraction studies have been successfully applied to related pyridine derivatives and their complexes, confirming structural assignments and elucidating packing motifs nih.govresearchgate.netcapes.gov.br.

| This compound Isomer (Hypothetical) | Unit Cell Lengths (Å) | Unit Cell Angles (°) | Space Group |

| 2-Methylbutylpyridine | a=8.5, b=12.1, c=15.3 | α=90, β=90, γ=90 | P2₁2₁2₁ |

| 3-Methylbutylpyridine | a=7.9, b=11.5, c=14.8 | α=90, β=90, γ=90 | Pbca |

Synchrotron-Based X-ray Spectroscopy (XAS, XPS) for Elemental and Chemical State Analysis

Synchrotron-based X-ray spectroscopy, including X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS), offers powerful insights into the elemental composition and chemical states of this compound. XPS is highly surface-sensitive and determines elemental composition by measuring the kinetic energies of photoemitted electrons, which are characteristic of specific elements and their chemical environments carleton.edumalvernpanalytical.com. Chemical shifts in XPS spectra, particularly for core-level electrons like C 1s and N 1s, can precisely identify the oxidation states and bonding environments of atoms within the this compound molecule, distinguishing between different functional groups or structural isomers researchgate.netcarleton.edumalvernpanalytical.comacs.org. XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), probes the electronic structure and local atomic coordination, providing complementary information about the chemical state and bonding acs.org. These techniques are vital for understanding the electronic properties and chemical integrity of this compound researchgate.netacs.orgacs.org.

| Element | Core Level | Binding Energy (eV) (Hypothetical) | Chemical State/Environment |

| Carbon | C 1s | 284.8 | Pyridine ring C-C, C-H |

| Carbon | C 1s | 285.5 | Alkyl chain C-C, C-H |

| Carbon | C 1s | 286.2 | Pyridine ring C-N |

| Nitrogen | N 1s | 398.7 | Pyridine ring N |

Integration of Analytical Techniques and Data Processing

Chemometrics and Multivariate Statistical Analysis of Spectral Data

Chemometrics and multivariate statistical analysis are essential for extracting meaningful information from the complex spectral datasets generated by various analytical techniques applied to this compound. Methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are widely used to reduce data dimensionality, identify patterns, classify samples, and build predictive models acs.orgpeakspectroscopy.comsartorius.combitsathy.ac.injmp.comdiva-portal.org. PCA helps in visualizing the inherent structure within the data, grouping similar spectra, and identifying key spectral features that differentiate this compound isomers acs.orgbitsathy.ac.inpomics.comopen.ac.uk. PLS, on the other hand, is particularly effective for quantitative analysis and building calibration models by correlating spectral data with known properties or concentrations peakspectroscopy.comsartorius.comtidymodels.orgbuiltin.com. These techniques are crucial for making sense of large datasets from techniques like GC-MS, NMR, and IR spectroscopy, enabling robust identification and quantification of this compound acs.orgbitsathy.ac.inpomics.comresearchgate.netkoreabreedjournal.org.

| Chemometric Method | Primary Application | Data Types Used | Key Outcome |

| PCA | Dimensionality Reduction, Pattern Recognition | Spectra (IR, Raman, MS, NMR), Chromatograms | Identification of major sources of variation, sample grouping, outlier detection |

| PLS | Quantitative Analysis, Predictive Modeling, Classification | Spectra, Chromatograms, Chemical Properties/Concentrations | Calibration models, prediction of analyte concentrations, sample classification (PLS-DA) |

Advanced Data Import and Preprocessing Tools

The effective analysis of this compound characterization data relies heavily on advanced data import and preprocessing tools. Raw data from instruments such as mass spectrometers and spectrometers often require significant manipulation to remove noise, correct baselines, normalize intensities, and align features before statistical or chemometric analysis can be performed nih.govgithub.ionettab.org. Software packages like Spectrus Processor, MSPtool, and libraries within Python (e.g., Pandas, Scikit-learn) offer comprehensive functionalities for data import from various file formats, spectral manipulations (smoothing, baseline correction, normalization), and data cleaning github.ioacdlabs.comgeeksforgeeks.orgmestrelab.com. These tools are critical for ensuring data quality, reproducibility, and the successful application of downstream analytical methods acs.orgnettab.orgpeakspectroscopy.commestrelab.comarxiv.orgrapid-xas.comacs.orgnumberanalytics.com.

| Preprocessing Step | Description | Example Software/Tools |

| Data Import | Loading raw data from various instrument file formats. | Spectrus Processor, Mnova, automRm, vendor-specific software |

| Noise Reduction/Smoothing | Applying algorithms to reduce random noise in spectra or chromatograms. | MSPtool, Peak Spectroscopy Software, automRm, DECH |

| Baseline Correction | Removing or correcting the underlying baseline signal that can obscure true spectral features. | Spectrus Processor, MSPtool, Peak Spectroscopy Software |

| Normalization | Scaling spectral intensities to a common reference point for comparative analysis. | Spectrus Processor, MSPtool, Peak Spectroscopy Software, Athena |

| Peak Alignment/Matching | Adjusting or aligning spectral peaks to account for minor shifts, crucial for chromatographic data. | automRm, DECH, MS preprocessing tools |

| Data Cleaning | Identifying and handling outliers or erroneous data points. | Scikit-learn, Pandas, Mnova |

Compound Name List:

this compound (general class)

2-Methylbutylpyridine

3-Methylbutylpyridine

4-Methylbutylpyridine

2-Butyl-6-methylpyridine

Ethylpyridine

Pyridine derivatives

Computational Chemistry and Theoretical Investigations of Methylbutylpyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are foundational for understanding the intrinsic electronic and structural properties of a molecule. These methods solve approximations of the Schrödinger equation to describe the behavior of electrons and nuclei within the molecule.

Density Functional Theory (DFT) is a widely utilized computational quantum mechanical method that investigates the electronic structure and properties of atoms, molecules, and materials wikipedia.orgfz-juelich.degithub.iofortunejournals.comsumitomo-chem.co.jpaspbs.com. DFT is favored for its balance of computational efficiency and accuracy, making it applicable to a broad range of chemical systems wikipedia.orggithub.iofortunejournals.comwm.edumpg.de.

For methylbutylpyridine, DFT calculations would typically be employed to:

Determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, which define its stable three-dimensional structure fz-juelich.deresearchgate.net.

Calculate key electronic properties such as atomic charges, dipole moments, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) fz-juelich.deresearchgate.net. These parameters are critical for understanding the molecule's reactivity and electronic behavior.

Predict spectroscopic properties, such as vibrational frequencies, which can aid in experimental characterization mpg.de.

Analyze its electron density distribution, providing insights into potential sites of chemical reactivity and intermolecular interactions researchgate.net.

While powerful, DFT methods may have limitations in accurately describing certain phenomena, such as dispersion forces and energy barriers, which can sometimes be addressed with specific functional choices or hybrid approaches wikipedia.orgfz-juelich.de.

Illustrative Data Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Illustrative Value (Units) | Computational Method (Example) | Notes |

| Molecular Weight | ~135.2 g/mol | N/A | Calculated from atomic masses. |

| Dipole Moment | 2.5 - 3.5 D | DFT (e.g., B3LYP/6-31G) | Illustrative range for pyridine (B92270) derivatives. |

| HOMO Energy | -8.5 to -9.0 eV | DFT (e.g., B3LYP/6-31G) | Illustrative range for electron-rich aromatic systems. |

| LUMO Energy | -0.5 to -1.5 eV | DFT (e.g., B3LYP/6-31G) | Illustrative range for electron-deficient aromatic systems. |

| Ionization Potential | ~8.0 - 9.0 eV | DFT (e.g., B3LYP/6-31G) | Illustrative value derived from HOMO energy. |

Note: The values presented in this table are hypothetical and illustrative, representing typical ranges for pyridine derivatives. Specific computational data for "this compound" was not directly available in the consulted literature.

Ab initio quantum chemistry methods, meaning "from first principles," aim to solve the electronic Schrödinger equation without relying on empirical parameters, using only fundamental physical constants and the system's atomic composition as input aspbs.comwikipedia.orgru.nlmdpi.comaps.orgunipi.it. These methods, starting with the Hartree-Fock (HF) approximation and extending to more sophisticated post-Hartree-Fock techniques such as Configuration Interaction (CI), Coupled Cluster (CC), and Møller-Plesset perturbation theory (MPn), systematically account for electron correlation, leading to higher accuracy mpg.dewikipedia.orgru.nlunipi.it.

For this compound, ab initio calculations would provide highly accurate electronic structure data, including:

Precise molecular geometries and vibrational frequencies, essential for detailed spectroscopic analysis wikipedia.orgru.nl.

Accurate total energies, which are vital for determining the relative stabilities of different isomers or conformers.

Detailed descriptions of electronic wavefunctions, particularly important for systems where electron correlation plays a significant role mpg.dewikipedia.orgunipi.it.

These methods are generally more computationally intensive than DFT, often limiting their application to smaller molecular systems or specific critical properties wikipedia.orgru.nlunipi.it.

Density Functional Theory (DFT) Applications

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecules. By integrating Newton's laws of motion, MD simulations track the trajectories of atoms and molecules, providing insights into conformational changes, flexibility, and thermodynamic properties inflibnet.ac.inresearchgate.netfrontiersin.orgarxiv.org.

For this compound, MD simulations would be employed to:

Study the dynamics of these conformational changes, revealing how the molecule fluctuates and rearranges itself over time inflibnet.ac.inresearchgate.net.

Investigate its behavior in different environments (e.g., in solution or within a crystal lattice) by incorporating appropriate force fields that describe interatomic interactions inflibnet.ac.inresearchgate.net.

Techniques such as Principal Component Analysis (PCA) can be applied to MD trajectories to identify the dominant modes of molecular motion and simplify the complex conformational landscape inflibnet.ac.inbiorxiv.org.

Computational Studies of Reaction Pathways and Energy Profiles

Understanding the chemical reactivity of this compound necessitates computational investigation of its potential reaction pathways and associated energy profiles fz-juelich.desumitomo-chem.co.jpresearchgate.netmatlantis.comcam.ac.ukosti.govresearchgate.netchemguide.co.uksmu.edu. These studies typically involve:

Geometry Optimization: Identifying the minimum energy structures of reactants, intermediates, transition states, and products for a given reaction fz-juelich.deresearchgate.netmatlantis.comsmu.edu.

Transition State Theory: Calculating the energy barriers (activation energies) that must be overcome for a reaction to proceed from reactants to products fz-juelich.dechemguide.co.uk.

Energy Profile Diagrams: Constructing plots that illustrate the energy of the system as a function of the reaction coordinate, thereby mapping the energetic landscape of a chemical transformation researchgate.netmatlantis.comchemguide.co.uksmu.edu.

Mechanism Elucidation: Determining the sequence of elementary steps involved in a reaction, including the identification and characterization of transient intermediates and transition states sumitomo-chem.co.jpresearchgate.netmatlantis.comsmu.edumckgroup.org.

These calculations, often performed using DFT or ab initio methods, are crucial for predicting reaction rates, selectivity, and gaining a fundamental understanding of the mechanisms governing chemical transformations involving this compound sumitomo-chem.co.jpresearchgate.netmatlantis.comosti.gov.

Illustrative Data Table 2: Hypothetical Reaction Energy Profile for a this compound Transformation

| Reaction Step | Stationary Point Type | Illustrative Energy (kcal/mol) | Illustrative Activation Energy (kcal/mol) |

| Reactant | Minimum | 0.0 | - |

| Transition State 1 | Saddle Point | +25.5 | 25.5 |

| Intermediate 1 | Minimum | -5.2 | - |

| Transition State 2 | Saddle Point | +15.8 | 21.0 |

| Product | Minimum | -12.0 | - |

Note: This table presents hypothetical energy values for a generic reaction pathway. Specific reaction pathways and energy barriers for this compound would depend on the actual chemical transformation being studied.

Modeling of Intermolecular Interactions and Supramolecular Assemblies

Non-covalent interactions, encompassing forces such as hydrogen bonding, van der Waals forces (dispersion and repulsion), electrostatic interactions, and π-π stacking, are fundamental drivers of molecular recognition, self-assembly, and the formation of supramolecular structures cam.ac.uknih.govnumberanalytics.comdoi.orgohio-state.eduuclouvain.bearxiv.orgnih.gov. Computational methods are indispensable for quantifying these interactions.

For this compound, these studies would involve:

Quantifying Interaction Energies: Calculating the energy changes associated with the approach of two or more this compound molecules, or this compound with other chemical species (e.g., solvents, surfaces, or other molecules), to understand binding affinities cam.ac.ukohio-state.eduarxiv.org.

Analyzing Interaction Types: Decomposing interaction energies into physically meaningful components (e.g., electrostatic, dispersion, exchange-repulsion, induction) to identify the dominant forces governing the interaction ohio-state.eduarxiv.org.

Modeling Supramolecular Behavior: Simulating how this compound might self-assemble into larger ordered structures, such as crystalline lattices or molecular aggregates, driven by these non-covalent forces nih.govdoi.orguclouvain.benih.govuvm.edu.

Predicting Binding Affinities: Estimating the strength of binding between this compound and potential host molecules or surfaces, which is crucial for applications in molecular recognition and materials science cam.ac.uknumberanalytics.com.

Illustrative Data Table 3: Hypothetical Intermolecular Interaction Energies of this compound

| Interaction Pair | Illustrative Interaction Type | Illustrative Energy (kcal/mol) | Computational Method (Example) |

| This compound - this compound (dimer) | π-π stacking | -3.5 | DFT (e.g., B3LYP-D3/6-31G) |

| This compound - Water | Hydrogen Bonding | -2.1 | DFT (e.g., B3LYP-D3/6-31G) |

| This compound - Water | Dispersion | -1.5 | DFT (e.g., B3LYP-D3/6-31G) |

| This compound - CH4 (dispersion) | Dispersion | -0.8 | DFT (e.g., B3LYP-D3/6-31G) |

Note: These interaction energies are hypothetical and illustrative, demonstrating the types of calculations performed to understand intermolecular forces. Specific values would vary based on the precise isomer and computational parameters used.

Applications of Machine Learning in Predicting Chemical Behavior

Machine Learning (ML) has emerged as a powerful tool to accelerate the prediction of chemical properties and behaviors. ML models can learn complex patterns from large datasets, often derived from quantum chemical calculations or experimental data, to predict molecular properties, reaction outcomes, and even guide the design of new molecules wm.eduox.ac.ukmit.educmu.edufrontiersin.orgneovarsity.orgchemrxiv.orgrsc.orgosti.govrsc.org.

For this compound, ML approaches could be applied to:

Predict Molecular Properties: Develop models that can rapidly predict properties such as solubility, reactivity, or spectral signatures based on its molecular structure, thereby reducing the need for computationally intensive calculations for each prediction mit.educmu.educhemrxiv.orgrsc.org.

Learn Molecular Representations: Create sophisticated representations of the molecule's structure that effectively capture key chemical information, enhancing the accuracy and efficiency of ML models cmu.eduneovarsity.orgrsc.org.

Accelerate Reaction Prediction: Train ML models to predict reaction outcomes, transition states, or energy profiles for chemical transformations involving this compound ox.ac.ukfrontiersin.orgrsc.org.

Facilitate Molecular Design: Utilize ML algorithms to suggest structural modifications to this compound to achieve desired chemical or physical properties mit.edu.

ML offers a complementary approach to traditional computational methods, enabling faster exploration of chemical space and discovery of novel chemical behaviors mit.edufrontiersin.orgrsc.orgosti.gov.

Environmental Fate and Transport Mechanisms of Methylbutylpyridine Analogues

Abiotic Degradation Pathways in Environmental Media

Abiotic degradation involves non-biological processes that transform the chemical structure of methylbutylpyridine analogues. These pathways include hydrolysis, photochemical degradation, and redox reactions, which are influenced by environmental conditions such as pH, temperature, and the presence of other reactive species. researchgate.netcopernicus.org

Photochemical degradation , or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. unipv.it This can be a more significant abiotic degradation route for pyridine (B92270) and its derivatives in surface waters and the upper layers of soil. tandfonline.comfrontiersin.org The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, involving photosensitizing agents present in the environment (e.g., humic substances). unipv.it The degradation of alkylpyridines can be initiated by the loss of an alkylpyridine ligand, affecting the compound's stability and fluorescence. frontiersin.org While specific quantum yields for this compound are not documented, studies on related compounds suggest that phototransformation is a viable, albeit complex, degradation mechanism.

Table 1: General Influence of Factors on Abiotic Degradation of Pyridine Analogues

| Degradation Pathway | Influencing Factor | General Effect |

|---|---|---|

| Hydrolysis | pH | Can accelerate degradation at very high or low pH, but generally slow for pyridine ring. |

| Hydrolysis | Temperature | Higher temperatures can increase reaction rates, but overall impact is minor. |

| Photochemical Degradation | Sunlight Intensity | Higher intensity (e.g., summer, lower latitudes) increases degradation rate. |

| Photochemical Degradation | Water Depth/Turbidity | Reduces light penetration, decreasing degradation rates in aquatic systems. |

| Photochemical Degradation | Photosensitizers (e.g., Humic Acids) | Can enhance degradation through indirect photolysis. |

Oxidation-reduction (redox) reactions involve the transfer of electrons and are fundamental to the transformation of many environmental contaminants. inflibnet.ac.inlsbu.ac.uk In soil and aquatic environments, the redox potential (Eh) is a measure of the tendency of the environment to accept or donate electrons. researchgate.net The degradation of pyridine compounds can be influenced by the prevailing redox conditions.

Under aerobic (oxidizing) conditions, microbial oxidation is the dominant process. However, abiotic oxidation can also occur, though it is generally slower. In anaerobic (reducing) conditions, which can be found in saturated soils, sediments, and deeper groundwater, pyridine analogues can serve as electron acceptors. earthsciweek.orgresearchgate.net The reduction of the pyridine ring is a potential transformation pathway. For instance, the reduction of Fe(III) to Fe(II) in minerals can be coupled with the oxidation of organic contaminants. While specific redox potentials for the transformation of this compound are not well-documented, the general principles of environmental redox chemistry suggest that its fate is linked to the electron-accepting and -donating capacity of the surrounding medium. inflibnet.ac.inresearchgate.net

Hydrolysis and Photochemical Degradation Mechanisms

Biotic Transformation and Biodegradation Studies

Biotic transformation, or biodegradation, is a critical process determining the environmental fate of pyridine derivatives and is often more significant than abiotic degradation. tandfonline.comgw-project.org Numerous microorganisms, including bacteria and fungi, are capable of utilizing pyridine compounds as a source of carbon, nitrogen, and energy. researchgate.netuludag.edu.tr

The biodegradability of pyridine analogues is highly dependent on their chemical structure, including the type and position of substituents on the pyridine ring. tandfonline.com Unsubstituted pyridine is often degraded more readily than its alkyl-substituted counterparts like picoline (methylpyridine) and lutidine (dimethylpyridine). wikipedia.org

Studies on alkylpyridines have identified several key biodegradation pathways:

Oxidation of the alkyl group: This pathway involves the initial enzymatic attack on the butyl or methyl side chain. nih.gov

Oxidation of the aromatic ring (Hydroxylation): This is a common mechanism where hydroxyl groups are added to the pyridine ring, often as a first step to destabilize the aromatic system and facilitate ring cleavage. researchgate.netoup.com The initial hydroxylation can involve oxygen derived from water. researchgate.net

Reduction of the aromatic ring: Under certain conditions, particularly anaerobic, the initial step can be the reduction of the pyridine ring. nih.govoup.com

For example, the bacterium Gordonia nitida has been shown to degrade 3-methylpyridine (B133936) and 3-ethylpyridine, releasing ammonium (B1175870) and indicating cleavage of the pyridine ring. nih.gov Similarly, Pseudonocardia sp. strain M43 can degrade 4-methylpyridine (B42270) and 4-ethylpyridine. oup.com While direct studies on this compound are scarce, these findings suggest that it is likely susceptible to biodegradation by similar microbial pathways. The process generally leads to the formation of intermediates like hydroxylated pyridines, followed by ring cleavage and eventual mineralization to carbon dioxide, ammonia (B1221849), and water. tandfonline.comias.ac.in

Table 2: Examples of Microorganisms Degrading Pyridine Analogues

| Microorganism | Pyridine Analogue Degraded | Proposed Pathway/Intermediate | Reference |

|---|---|---|---|

| Gordonia nitida LE31 | 3-Methylpyridine, 3-Ethylpyridine | Ring cleavage (C-2–C-3), Formic acid identified | nih.gov |

| Pseudonocardia sp. M43 | 4-Methylpyridine, 4-Ethylpyridine | Initial hydroxylation | oup.com |

| Bacillus brevis | Isonicotinate | Metabolized via succinic semialdehyde | ias.ac.in |

| Arthrobacter crystallopoietes | 2-Hydroxypyridine | Pigment production | tandfonline.com |

| Mixed aerobic bacteria | 4-Ethylpyridine | 2-Hydroxy-4-ethylpyridine | oup.com |

Transport Dynamics in Aquatic and Terrestrial Systems

The movement of this compound analogues through the environment is controlled by transport dynamics, which include physical movement with water flow (advection and dispersion) and interactions with solid phases like soil and sediment (sorption and desorption). enviro.wikiwur.nl

Advection is the transport of a solute, such as a dissolved this compound molecule, at the same rate as the bulk movement of the flowing groundwater or surface water. enviro.wikiuomustansiriyah.edu.iq It is the primary mechanism for the large-scale migration of contaminants from a source area. researchgate.net

Dispersion refers to the spreading of a contaminant plume as it moves through a medium. wur.nl It is caused by both molecular diffusion (movement from higher to lower concentration) and mechanical mixing due to variations in water velocity within the pores of soil or aquifer material. enviro.wikienviro.wiki Dispersion causes the contaminant concentration to decrease along the centerline of the plume while the plume itself expands in size. The combination of advection and dispersion governs the spatial and temporal distribution of dissolved contaminants in the subsurface. enviro.wiki

Sorption is a process where dissolved chemicals bind to solid particles, such as soil organic matter or clay minerals. nih.govecetoc.org This process retards the movement of the chemical relative to the water flow. Desorption is the reverse process, where the chemical is released from the solid phase back into the water. nih.govregulations.gov

For organic compounds like this compound, sorption is often strongly correlated with the organic carbon content of the soil or sediment. wikipedia.orgecetoc.org The equilibrium between the sorbed and dissolved concentrations is described by a partition or sorption coefficient (Kd). To account for the influence of organic matter, the organic carbon-normalized sorption coefficient (Koc) is often used. ecetoc.org

Sorption of pyridine compounds is pH-dependent because they are weak bases. wikipedia.org At a pH below their pKa value, they become protonated (positively charged), which can increase their sorption to negatively charged clay minerals and organic matter through cation exchange.

The relationship between the sorbed and dissolved concentration at equilibrium is often described by the Freundlich isotherm: Cs = KfCeq1/n where:

Cs is the concentration of the sorbed compound

Ceq is the equilibrium concentration in solution

Kf is the Freundlich sorption coefficient, indicating sorption capacity

1/n is the Freundlich exponent, indicating the non-linearity of the sorption

While specific Kf or Koc values for this compound are not widely published, data for other organic compounds show a wide range depending on the soil type and the chemical's properties. nih.govregulations.gov Reversible sorption allows the compound to be released back into the water, while irreversible sorption can lead to its long-term sequestration in soil and sediment. regulations.gov

Table 3: Factors Influencing Sorption of Pyridine Analogues

| Soil/Sediment Property | Influence on Sorption |

|---|---|

| Organic Carbon Content | Generally, higher organic carbon leads to stronger sorption for neutral organic compounds. |

| Clay Content & Type | Provides surface area for sorption; cation exchange capacity is important for charged species. |

| pH | Affects the charge of the pyridine molecule; sorption increases at pH < pKa due to cation exchange. |

| Cation Exchange Capacity (CEC) | Higher CEC can lead to greater sorption of the protonated (cationic) form of pyridine analogues. |

Diffusion Processes

The movement and dispersal of this compound analogues in the environment are significantly influenced by diffusion, a fundamental process driven by concentration gradients. uwi.edu This spontaneous movement of molecules from an area of higher concentration to one of lower concentration is a key mechanism in their transport through various environmental media, including air, water, and soil. uwi.edurejolut.com The rate and extent of diffusion are governed by several factors, including the physicochemical properties of the specific this compound isomer, the characteristics of the environmental medium, and external conditions. rejolut.com

In the natural environment, such as in the atmosphere, oceans, lakes, and rivers, circulation is typically characterized by complex turbulent movements. taylorfrancis.com Superimposed on the main flow are turbulent eddy-like motions of varying intensities and scales, both horizontally and vertically. taylorfrancis.com The horizontal eddies generally have much larger scales than the vertical ones due to the greater horizontal dimensions of these environments. taylorfrancis.com A direct result of these turbulent diffusion processes is the transport and dispersion of chemical substances from one area to another. taylorfrancis.com

Factors that influence the stability of diffusion processes include the properties of the diffusing particles, the medium through which diffusion occurs, and external conditions. rejolut.com For instance, larger and more cohesive particles tend to exhibit more stable diffusion patterns. rejolut.com The viscosity of the medium and the presence of barriers also affect stability. rejolut.com

Interactive Table: Physicochemical Properties of 2-butyl-3-methylpyridine

| Property | Value | Source |

| Molecular Formula | C10H15N | nih.gov |

| Molecular Weight | 149.23 g/mol | nih.gov |

| XLogP3 | 2.9 | nih.gov |

| Monoisotopic Mass | 149.120449483 Da | nih.gov |

Environmental Fate Modeling and Predictive Studies

Environmental fate models are crucial tools for predicting the distribution and persistence of chemical compounds like this compound analogues in the environment. researchgate.netmdpi.com These models integrate data on a chemical's physicochemical properties with information about environmental conditions to simulate its behavior over time and space. researchgate.netbattelle.org The primary goal of these models is to improve the understanding of the system being managed and to predict the long-term impacts of chemical releases. researchgate.net

For this compound analogues, fate models can be used to estimate their concentrations in various environmental compartments such as air, water, soil, and sediment. researchgate.netrivm.nl These models account for key transport and transformation processes, including:

Advection and Dispersion: The bulk movement of the chemical with flowing media like air and water.

Volatilization: The transfer from water or soil to air, which is influenced by the compound's Henry's Law constant. For pyridine, a related compound, the Henry's law constant is 1.1×10−5 atm-m3/mole at 25°C. nih.gov

Sorption: The partitioning of the chemical between the water phase and solid phases like soil and sediment. This is often related to the compound's hydrophobicity. nih.gov